Supplier-Certified Purity and Batch-to-Batch Characterization Consistency
Commercially available N-(4-bromophenyl)-3-(dimethylamino)acrylamide is supplied with a standard purity of 98% (HPLC) and is accompanied by batch-specific QC reports including NMR, HPLC, and GC spectra . In comparison, the commonly used analog N-(4-bromophenyl)acrylamide (CAS 13997-69-8) is typically offered at 95% purity (stabilized with TBC) . The 3% absolute purity difference translates to a reduction in total impurity burden from ≤5% to ≤2%, which is critical for applications requiring stoichiometric precision such as controlled polymer synthesis or medicinal chemistry SAR studies.
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | 98% (standard, Bidepharm) |
| Comparator Or Baseline | N-(4-Bromophenyl)acrylamide (CAS 13997-69-8): 95% (stabilized with TBC) |
| Quantified Difference | +3 percentage points absolute purity; ≤2% total impurities vs. ≤5% |
| Conditions | HPLC purity determination as per supplier Certificate of Analysis |
Why This Matters
Higher baseline purity reduces the need for pre-use purification and improves reproducibility in quantitative structure–activity relationship (QSAR) campaigns and stoichiometry-sensitive polymerizations.
